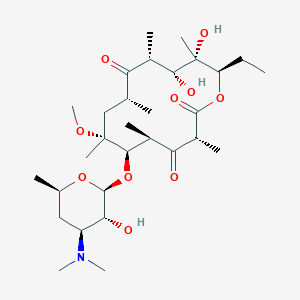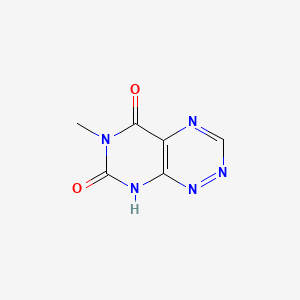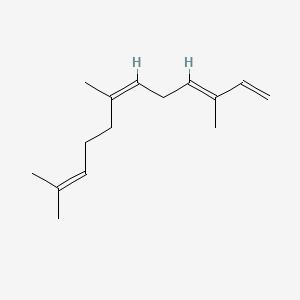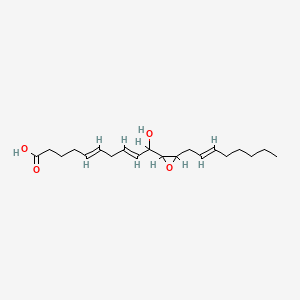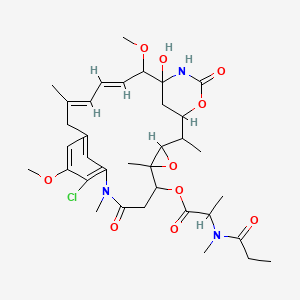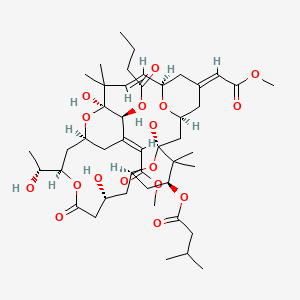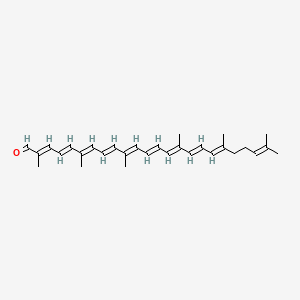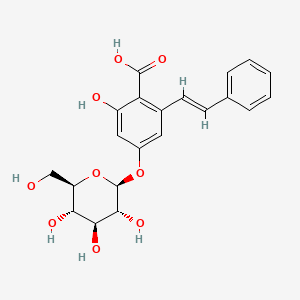
1,8-Dihydroxy-3,5,6,7-tetramethoxyxanthone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Dihydroxy-3,5,6,7-tetramethoxyxanthone is a type of xanthone . Xanthones are secondary metabolites found in higher plants, such as Clusiaceae, Hypericaceae, and Gentianaceae . They are rich in structural diversity and possess a broad array of pharmacological properties, such as antitumor, antidiabetic, and anti-microbial properties .
Molecular Structure Analysis
Xanthones have a class of plant phenolic compound with C6-C1-C6 carbon skeletal structure . The two aromatic rings in the xanthone basic skeleton are numbered and designated based on their biosynthetic origins in higher plants. A-ring is acetate-derived and its carbons are numbered 1–4 whereas B-ring is derived from the shikimate pathway and the carbons are numbered 5–8 .Chemical Reactions Analysis
The biosynthesis of xanthones initially involves the shikimate pathway, either through L-phenylalanine-dependent or -independent pathway, that later forms an intermediate benzophenone, 2,3′,4,6-tetrahydroxybenzophenone . This is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds .Wissenschaftliche Forschungsanwendungen
Phytochemical Studies
1,8-Dihydroxy-3,5,6,7-tetramethoxyxanthone has been identified in various phytochemical studies. For example, it was isolated and identified from the bitter tonic plant, small centaury (Centaurium erythraea), alongside other methoxylated xanthones. These compounds were identified using spectroscopic methods and quantified using high-performance liquid chromatography, underscoring their importance in the quality control of herbal products (Valentão et al., 2002).
Medicinal Plant Research
Research on medicinal plants like Polygala japonica Houtt and Swertia mussotii has led to the isolation of various xanthones, including 1,8-dihydroxy-3,5,6,7-tetramethoxyxanthone. These studies contribute to understanding the chemical composition of medicinal plants and their potential health benefits (Qing-Chun Xue et al., 2009); (Cui-ting Luo et al., 2013).
Antioxidant and Anti-Inflammatory Activities
1,8-Dihydroxy-3,5,6,7-tetramethoxyxanthone, along with other xanthones, has been studied for its antioxidant and anti-inflammatory properties. These properties are crucial in the development of natural health products and therapies for various diseases (Mahendran et al., 2015).
Anticancer Research
The compound has been investigated for its anticancer properties. For instance, it was found in extracts from Securidaca longepedunculata, showing potential in cancer treatment strategies (D. F. Dibwe et al., 2013).
Structural Analysis
Studies have also been conducted to determine the crystal structure of related xanthones, providing valuable information for chemical and pharmacological research (Shi et al., 2005).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
82868-96-0 |
|---|---|
Produktname |
1,8-Dihydroxy-3,5,6,7-tetramethoxyxanthone |
Molekularformel |
C17H16O8 |
Molekulargewicht |
348.3 g/mol |
IUPAC-Name |
1,8-dihydroxy-2,3,4,6-tetramethoxyxanthen-9-one |
InChI |
InChI=1S/C17H16O8/c1-21-7-5-8(18)10-9(6-7)25-14-11(12(10)19)13(20)15(22-2)17(24-4)16(14)23-3/h5-6,18,20H,1-4H3 |
InChI-Schlüssel |
PFIUFQOJAPBLTQ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C2C(=C1)OC3=C(C(=C(C(=C3C2=O)O)OC)OC)OC)O |
Kanonische SMILES |
COC1=CC(=C2C(=C1)OC3=C(C(=C(C(=C3C2=O)O)OC)OC)OC)O |
Synonyme |
1,8-dihydroxy-3,5,6,7-tetramethoxy-xanthone 1,8-dihydroxy-3,5,6,7-tetramethoxyxanthone demethyl-eustomin demethyleustomin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



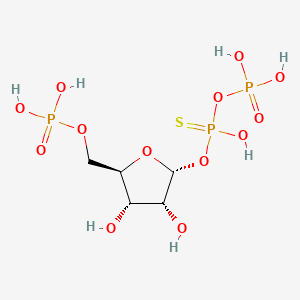
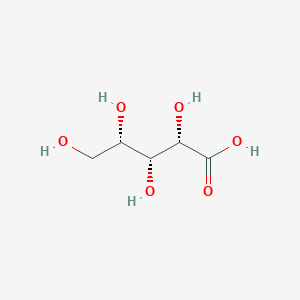
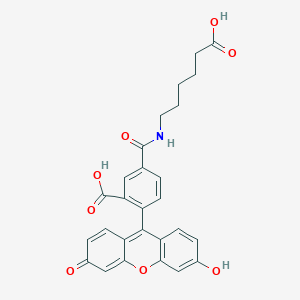
![(5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide](/img/structure/B1240046.png)
